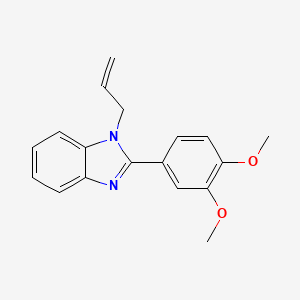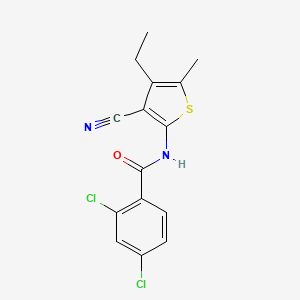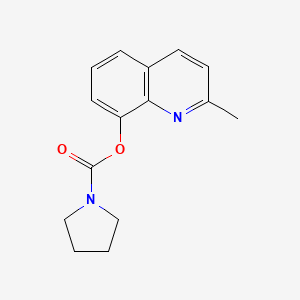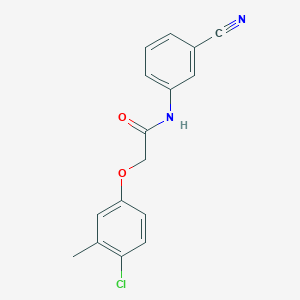
N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a critical role in many cellular processes.
Mechanism of Action
N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects by selectively inhibiting the activity of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ, an enzyme that regulates many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ, N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide have been extensively studied in various cell and animal models. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation and oxidative stress in the brain, and improve glucose metabolism in diabetic animals.
Advantages and Limitations for Lab Experiments
The advantages of using N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments include its potency and selectivity for N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ, its ability to modulate multiple signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using this compound include its potential toxicity and off-target effects, as well as the need for further studies to fully understand its mechanisms of action and potential side effects.
Future Directions
There are many future directions for research on N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. Some potential areas of investigation include:
1. Further studies to elucidate the mechanisms of action of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in various diseases.
2. Development of novel analogs of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide with improved potency and selectivity.
3. Evaluation of the safety and efficacy of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in clinical trials for various diseases.
4. Investigation of the potential use of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide as a tool compound for studying the role of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ in various cellular processes.
Conclusion
N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a potent and selective inhibitor of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ that has shown promising therapeutic applications in various diseases. Further research is needed to fully understand its mechanisms of action and potential side effects, as well as to develop novel analogs with improved potency and selectivity.
Synthesis Methods
The synthesis of N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 4-methoxyaniline, 4-methylbenzeneboronic acid, and methylsulfonyl chloride in the presence of a palladium catalyst. The resulting compound is then reacted with glycine to form the final product.
Scientific Research Applications
N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. The compound has been shown to have potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-4-8-15(9-5-13)19(24(3,21)22)12-17(20)18-14-6-10-16(23-2)11-7-14/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLQNSWAWSXGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)
![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)


![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)

![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)
![2-[benzyl(2-methylbenzyl)amino]ethanol](/img/structure/B5870562.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5870568.png)
![(cyclopropylmethyl)[4-(diethylamino)benzyl]propylamine](/img/structure/B5870576.png)
![3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide](/img/structure/B5870592.png)